

Technical Guide: Substituted Phenyl-Isonicotinic Acid Intermediates

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Compound of Interest

Compound Name: *N*'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

CAS No.: 400075-23-2

Cat. No.: B2494279

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Focus Series: CAS 1262005-xx-x Primary Reference Standard: CAS 1262005-02-6 Chemical Class: Biaryl Carboxylic Acids / Aminopyridines[1]

Identity & Chemical Structure

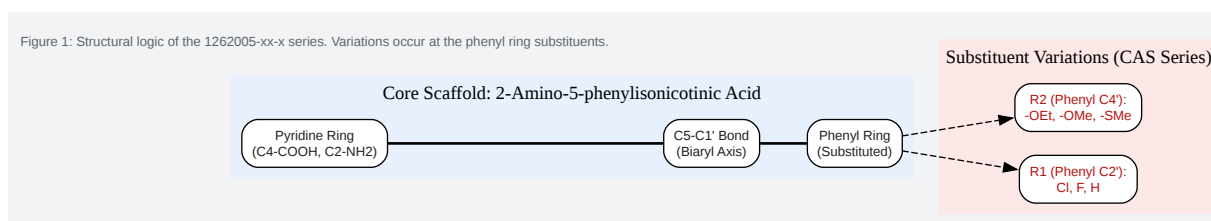
These compounds serve as critical pharmacophores in drug discovery, particularly for ATP-competitive inhibitors.[1] The core structure consists of an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the C2 position with an amine and at the C5 position with a functionalized phenyl ring.[1]

Reference Standard Identity

Property	Detail
Reference Substance	2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid
CAS Number	1262005-02-6 (Representative of 1262005-05-9 series)
Molecular Formula	C ₁₄ H ₁₃ ClN ₂ O ₃
Molecular Weight	292.72 g/mol
SMILES	CCOc1cc(Cl)c(cc1)-c1cncc(N)c1C(O)=O
Core Scaffold	2-Aminopyridine-4-carboxylic acid coupled with a phenyl group

Structural Visualization

The following diagram illustrates the core scaffold and the likely variation points for the 1262005-xx-x series.



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Physical & Chemical Properties

The following data is derived from the reference standard (CAS 1262005-02-6) and is characteristic of the 1262005-xx-x series.

Property	Value / Characteristic	Experimental Context
Appearance	Off-white to pale yellow solid	Typical for aminopyridine carboxylic acids due to conjugation.[1]
Melting Point	> 220°C (Decomposes)	High melting point indicates strong intermolecular H-bonding (zwitterionic character).
Solubility (Water)	Low (< 0.1 mg/mL at pH 7)	Amphoteric nature; solubility increases at pH < 2 (protonation) or pH > 10 (deprotonation).
Solubility (Organic)	DMSO, DMF, MeOH (Hot)	Requires polar aprotic solvents for efficient dissolution in synthesis.
pKa (Calculated)	pKa ₁ ≈ 3.5 (COOH), pKa ₂ ≈ 6.2 (Pyridine N)	Exists as a zwitterion in neutral media, affecting extraction protocols.
H-Bond Donors	2 (NH ₂ , OH)	Critical for binding interactions in kinase active sites (hinge region).
H-Bond Acceptors	4 (N, O)	Facilitates solvation and target engagement.

Safety Data Sheet (SDS) Summary

Hazard Classification (GHS): Based on the structural class (Aminopyridines/Halogenated Aromatics), the following hazards are projected for the 1262005-xx-x series.

Hazard Identification

- Signal Word:WARNING

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H412: Harmful to aquatic life with long-lasting effects (due to halogenated biaryl structure).

Handling & Storage Protocol

Parameter	Protocol	Rationale
PPE	Nitrile gloves, Safety Goggles, N95/P100 Respirator	Prevents mucosal irritation from fine dust; protects against potential sensitization.[1]
Storage	2-8°C, Inert Atmosphere (Argon/Nitrogen)	Amines are prone to oxidation over time; carboxylic acids can decarboxylate under extreme heat.
Incompatibilities	Strong Oxidizers, Acid Chlorides, Anhydrides	The free amine is nucleophilic; the acid is reactive. Avoid uncontrolled acylation.

Synthesis & Experimental Protocols

The synthesis of the 1262005-xx-x series typically employs a Suzuki-Miyaura Cross-Coupling strategy.[1] This modular approach allows for the rapid generation of analogs (e.g., changing the phenyl substituent from -OEt to -OMe).[1]

Mechanism of Action (Synthesis)

The reaction couples an aryl halide (on the pyridine core) with a phenylboronic acid.

Reagents:

- Electrophile: Methyl 2-amino-5-bromoisonicotinate (or iodo analog).[1]
- Nucleophile: 2-Chloro-4-ethoxy-phenylboronic acid (for CAS 1262005-02-6).[1]

- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base: K₂CO₃ or Cs₂CO₃.

Step-by-Step Protocol (Self-Validating)

- Preparation: In a Schlenk flask, dissolve Methyl 2-amino-5-bromoisonicotinate (1.0 eq) and the specific Phenylboronic Acid (1.1 eq) in 1,4-Dioxane/Water (4:1 v/v).
- Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen poisoning of Pd catalyst leads to homocoupling byproducts.
- Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).
- Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H peak shift).
- Hydrolysis (In-situ): If the ester was used, add LiOH (3.0 eq) and stir at 50°C for 2 hours to reveal the free acid.
- Workup: Acidify to pH 4 with 1N HCl. The zwitterionic product will precipitate. Filter and wash with cold water and Et₂O.

Synthetic Workflow Diagram

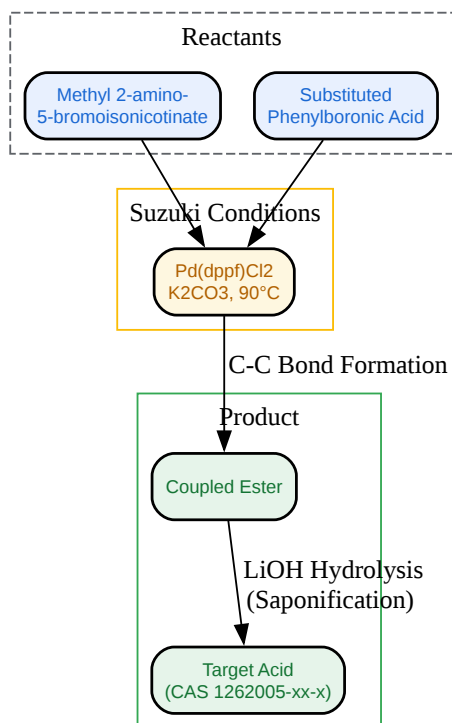


Figure 2: Modular synthesis of 2-amino-5-phenylisonicotinic acids via Suzuki Coupling.

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Application in Drug Discovery

Compounds in the 1262005-xx-x series are primarily utilized as Scaffold Binders in kinase inhibitor design.[1]

- Hinge Binding: The 2-amino-pyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind to the kinase hinge region.[1]
- Selectivity: The substituted phenyl ring (at C5) extends into the hydrophobic pocket (gatekeeper region), where substituents like Chlorine or Ethoxy groups (as seen in 1262005-02-6) determine selectivity against specific kinases (e.g., EGFR, ALK, or MET).[1]

References

- Chemical Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56606048 (Related Series). Retrieved from [[Link](#)]
- Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

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Sources

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers [[cdc.gov](https://www.cdc.gov/niosh/pocketguide/)]
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